dTDP-alpha-glc-Na2, TDP-alpha-G, TDP-alpha-Glc, TDP-alpha-Glucose
Description
Properties
IUPAC Name |
disodium;[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O16P2.2Na/c1-6-3-18(16(25)17-14(6)24)10-2-7(20)9(31-10)5-30-35(26,27)34-36(28,29)33-15-13(23)12(22)11(21)8(4-19)32-15;;/h3,7-13,15,19-23H,2,4-5H2,1H3,(H,26,27)(H,28,29)(H,17,24,25);;/q;2*+1/p-2/t7-,8+,9+,10+,11+,12-,13+,15+;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPAHWQWZRRHSCD-QMMSDIQLSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2Na2O16P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30745634 | |
| Record name | Thymidine-5′-diphospho-α-D-glucose disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
608.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148296-43-9 | |
| Record name | Thymidine-5′-diphospho-α-D-glucose disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thymidine-5'-diphosphate-D-glucose disodium salt | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EE4CTB7DTP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
Thymidine diphosphate derivatives, specifically dTDP-alpha-glc-Na2 , TDP-alpha-G , TDP-alpha-Glc , and TDP-alpha-Glucose , play crucial roles in various biological processes, particularly in carbohydrate metabolism and nucleotide biosynthesis. These compounds are essential substrates for glycosyltransferases, which catalyze the transfer of sugar moieties to various acceptor molecules, impacting cellular functions and signaling pathways.
Chemical Structure and Properties
The chemical structure of these compounds includes a thymidine moiety linked to a diphosphate group and a glucose unit. The sodium salt form (dTDP-alpha-glc-Na2) enhances solubility in aqueous environments, facilitating its biological activity.
| Compound | Chemical Formula | Molecular Weight (g/mol) |
|---|---|---|
| dTDP-alpha-glc-Na2 | C10H15N2O10P2Na2 | 367.18 |
| TDP-alpha-G | C10H15N2O10P2 | 367.18 |
| TDP-alpha-Glc | C10H15N2O10P2 | 367.18 |
| TDP-alpha-Glucose | C10H15N2O10P2 | 367.18 |
Biological Functions
-
Glycosylation Reactions :
- dTDP derivatives serve as sugar donors in glycosylation reactions, which are vital for the synthesis of polysaccharides, glycoproteins, and glycolipids.
- They are involved in the biosynthesis of cell wall components in bacteria and plants, influencing cell structure and function.
- Role in Metabolism :
-
Enzyme Substrates :
- Enzymes such as glycosyltransferases utilize dTDP derivatives to transfer glucose units to acceptor molecules, impacting various physiological processes including cell signaling and immune responses.
Case Study 1: Role in Bacterial Cell Wall Synthesis
A study highlighted the importance of dTDP-glucose in the biosynthesis of peptidoglycan in bacteria. The enzyme dTDP-glucose 4,6-dehydratase catalyzes the conversion of dTDP-glucose to dTDP-4-dehydro-6-deoxyglucose, a precursor for the synthesis of important bacterial polysaccharides .
Case Study 2: Impact on Plant Metabolism
Research demonstrated that TDP-alpha-glucose is crucial for the synthesis of starch in plants. Mutants lacking enzymes that utilize this compound showed stunted growth due to impaired carbohydrate storage and energy metabolism.
Research Findings
Recent studies have elucidated various aspects of the biological activity of these compounds:
- Enzyme Kinetics : The kinetic parameters (Km and Vmax) for glycosyltransferases using dTDP-glucose as a substrate were determined, showing high affinity and catalytic efficiency under physiological conditions .
- Regulatory Mechanisms : Investigations into how these compounds regulate metabolic pathways revealed feedback mechanisms where high concentrations inhibit certain enzymes involved in their synthesis, thus maintaining homeostasis within cells .
Scientific Research Applications
Applications in Synthetic Biology
2.1 Glycosylation in Metabolic Engineering
Metabolic engineering utilizes dTDP-alpha-glucose for the production of glycosylated products through engineered microorganisms. For instance, the expression of genes encoding glycosyltransferases can lead to the synthesis of complex carbohydrates from simple sugars.
- Case Study: Engineered E. coli
2.2 Production of Antibiotics
dTDP-alpha-glucose is crucial in the biosynthesis of antibiotics like vancomycin. The incorporation of nucleotide sugars into antibiotic structures enhances their efficacy against resistant bacterial strains.
- Case Study: Vancomycin Biosynthesis
Pharmaceutical Applications
3.1 Drug Development
Nucleotide sugars like dTDP-alpha-glucose are used in drug development to create glycosylated drugs that exhibit improved pharmacokinetic properties.
- Example: Glycosylated Anticancer Agents
3.2 Vaccine Development
The use of dTDP-alpha-glucose in vaccine formulation helps improve immune responses by facilitating the presentation of antigens through glycosylation.
- Case Study: Meningococcal Vaccines
Food Technology Applications
4.1 Prebiotic Development
dTDP-alpha-glucose and its derivatives can be utilized to produce prebiotics that promote gut health by stimulating beneficial gut microbiota.
- Research Findings: Prebiotic Effects
- Studies have demonstrated that oligosaccharides derived from dTDP-alpha-glucose can act as prebiotics, enhancing the growth of probiotics such as Lactobacillus and Bifidobacterium .
4.2 Sugar Substitutes
D-allulose, a rare sugar related to dTDP-alpha-glucose, has gained attention as a low-calorie sweetener with potential health benefits.
- Example: D-allulose in Diets
- Clinical trials indicate that D-allulose can help manage blood glucose levels and reduce body weight when included in diets for individuals with obesity or type 2 diabetes .
Comparative Data Table
| Application Area | Compound Used | Key Findings |
|---|---|---|
| Synthetic Biology | dTDP-alpha-glucose | Enhanced production of glycosylated compounds |
| Pharmaceuticals | TDP-alpha-G | Improved efficacy of antibiotics |
| Vaccine Development | TDP-alpha-Glc | Increased immunogenicity |
| Food Technology | D-allulose | Positive effects on gut microbiota |
Chemical Reactions Analysis
Enzymatic Modifications of TDP-α-Glc
TDP-α-glucose undergoes diverse enzymatic transformations to produce deoxysugars and functionalized derivatives:
Dehydration and Isomerization
-
TDP-6-deoxy-4-keto-glucose :
Catalyzed by TDP-glucose 4,6-dehydratase, this reaction removes a hydroxyl group at C6 and introduces a keto group at C4, forming a key intermediate for deoxysugar biosynthesis . -
TDP-3-dehydro-6-deoxy-Gal :
TDP-4-oxo-6-deoxy-α-D-glucose-3,4-oxoisomerase converts the 4-keto intermediate into a 3-keto derivative, enabling galactose-like sugar formation .
Enzyme-Substrate Specificity :
| Enzyme | Substrate | Product |
|---|---|---|
| 4,6-Dehydratase | TDP-α-Glc | TDP-4-keto-6-deoxy-Glc |
| 3,4-Oxoisomerase | TDP-4-keto-6-deoxy-Glc | TDP-3-dehydro-6-deoxy-Gal |
Glycosyltransferase-Catalyzed Reactions
TDP-α-glucose acts as a glycosyl donor in the synthesis of oligosaccharides and glycoconjugates. Glycosyltransferases (GTs) mediate these reactions, transferring glucose to acceptor molecules :
Mechanistic Insights :
- GT OleD (Mutant TDP-16) :
This engineered glycosyltransferase exhibits enhanced activity for TDP-α-Glc, enabling one-pot transglycosylation reactions with >70% yield for diverse acceptors . - Aglycon Exchange :
TDP-α-Glc participates in high-throughput aglycon exchange, facilitating combinatorial synthesis of glycosides (e.g., 4-methylumbelliferone derivatives) .
| Acceptor Molecule | Product Yield (%) | Reaction Time (h) |
|---|---|---|
| 4-Methylumbelliferone | 85 | 24 |
| Flavonoids | 70–92 | 48 |
Analytical and Stability Data
Comparison with Similar Compounds
dTDP-α-glc-Na2 (Thymidine-5′-Diphosphoryl-α-D-Glucose Disodium Salt)
- CAS Number : 148296-43-9
- Molecular Formula : C₁₆H₂₄N₂Na₂O₁₆P₂
- Molecular Weight : 608.293 g/mol
- Description : This disodium salt derivative of thymidine diphosphate (dTDP)-glucose is a nucleotide-activated sugar. Its sodium ions enhance solubility in aqueous solutions, making it suitable for enzymatic assays and biochemical studies .
TDP-α-Glucose (Thymidine Diphosphate Glucose)
- Synonyms: TDP-α-G, TDP-α-Glc, dTDP-D-Glc
- CAS Number : 2196-62-5
- Molecular Formula : C₁₆H₂₆N₂O₁₆P₂ (free acid form)
- Molecular Weight : 564.33 g/mol
- Description: The non-sodium form of dTDP-glucose, critical in bacterial glycan biosynthesis. It serves as a precursor for deoxy sugars like dTDP-4-keto-6-deoxyglucose, which are intermediates in lipopolysaccharide (LPS) and antibiotic pathways .
Comparison with Similar Compounds
Structural and Chemical Properties
| Property | dTDP-α-glc-Na2 | TDP-α-Glucose (Free Acid) | UDP-α-D-Glucose (Disodium Salt) |
|---|---|---|---|
| Nucleotide Base | Thymidine (dTDP) | Thymidine (dTDP) | Uridine (UDP) |
| Counterion | Disodium (Na₂) | None (free acid) | Disodium (Na₂) |
| Molecular Weight | 608.293 g/mol | 564.33 g/mol | ~610 (varies by salt form) |
| Solubility | High (due to Na⁺ ions) | Moderate | High (due to Na⁺ ions) |
| Storage | -20°C (stable as powder) | -20°C (solid/powder) | -20°C (similar to sodium salts) |
| Key Applications | Enzymatic assays, biosynthesis | Bacterial glycan pathways | Glycogen synthesis, glycosylation |
Enzymatic Specificity and Catalytic Efficiency
dTDP-α-glc-Na2 and TDP-α-Glucose :
- Bacterial enzymes (e.g., WlaRA, WlaRB) are highly specific to dTDP-linked sugars for reactions like 4-keto-6-deoxyglucose synthesis .
- In contrast, certain viral enzymes (e.g., R141, L780 from giant viruses) exhibit dual specificity, accepting both dTDP- and UDP-α-D-glucose with comparable efficiency. For example, L780 shows higher catalytic activity with UDP-6-deoxy-4-keto-α-D-Glc than its dTDP counterpart .
UDP-α-D-Glucose :
Functional Roles in Metabolic Pathways
- dTDP-α-glc-Na2/TDP-α-Glucose: Central to bacterial deoxy sugar biosynthesis, such as dTDP-L-rhamnose in LPS assembly. Mutations in these pathways disrupt pathogenicity .
- UDP-α-D-Glucose :
Industrial and Biomedical Relevance
- dTDP-α-glc-Na2 : Used in high-throughput enzymatic screens to identify inhibitors targeting bacterial glycan pathways, aiding antibiotic development .
- TDP-α-Glucose (2196-62-5) : Critical for studying metabolic flux in bacteria, with applications in metabolic engineering for sugar-modified therapeutics .
- UDP-α-D-Glucose : Employed in synthesizing glycosylated drugs and biomarkers, leveraging its role in eukaryotic glycosylation .
Challenges and Innovations
- Solubility Issues : The sodium-free TDP-α-Glucose requires organic co-solvents for certain assays, whereas the disodium salt simplifies buffer preparation .
- Enzyme Engineering : Viral enzymes like R141, which accept both dTDP and UDP substrates, are being engineered for synthetic biology applications to diversify glycan production .
Preparation Methods
Protecting Group Manipulations and Deoxygenation
Galactose is initially protected at the 1- and 2-positions using benzyl groups. The 6-hydroxyl group is then deoxygenated via tosylation followed by hydride displacement with sodium borohydride, yielding 6-deoxygalactose. Subsequent azide substitution at the 4-position introduces the amino group through a Mitsunobu reaction with sodium azide.
Glycosyl Phosphate Formation
The protected sugar is converted to a glycosyl trichloroacetimidate intermediate, which reacts with dibenzyl phosphate to form the glycosyl phosphate. Hydrogenolysis removes benzyl protecting groups, and the azide is reduced to an amine using hydrogen gas over palladium.
Nucleotide Coupling
The final step couples the deprotected sugar phosphate with thymidine monophosphate (TMP) using carbodiimide activation, yielding dTDP-4-amino-4,6-dideoxy-α-D-glucose. While this method achieves high purity (>95%), the 16-step process results in low overall yields (∼15%) and requires specialized expertise in carbohydrate chemistry.
Enzymatic Synthesis of dTDP-α-Glucose
Enzymatic approaches offer higher efficiency and scalability. Takahashi et al. developed a one-pot, two-step synthesis using recombinant enzymes:
Thymidine Triphosphate (TTP) Generation
Thymidine is phosphorylated to TTP via three ATP-dependent kinases:
-
Thymidine kinase (TK) : Converts thymidine to TMP.
-
Thymidylate kinase (TMK) : Phosphorylates TMP to TDP.
-
Nucleotide diphosphate kinase (NDK) : Generates TTP from TDP.
ATP is regenerated using pyruvate kinase (PK) and phosphoenol pyruvate (PEP), enabling catalytic cycling. A typical reaction contains:
After 4 hours at 37°C, TTP is isolated via ultrafiltration with >90% conversion.
dTDP-α-Glucose Assembly
TTP is combined with α-D-glucose-1-phosphate (4 mM) and RfbA thymidylyltransferase (47 μM) in 30 mM MgCl₂. The reaction proceeds at 30–37°C for 12–16 hours, achieving near-quantitative conversion. Critical parameters include maintaining Mg²⁺ concentrations equimolar to TTP to avoid enzyme inhibition.
Table 1: Enzymatic Synthesis Optimization
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Mg²⁺ concentration | 30–40 mM | <30 mM: Activity ↓50% |
| RfbA concentration | 40–50 μM | <30 μM: Conversion ↓ |
| Temperature | 30–37°C | >40°C: Denaturation |
| Reaction time | 12–16 hours | <10h: Incomplete |
Purification and Characterization
Anion Exchange Chromatography
Crude enzymatic reactions are purified using Mono Q columns with NH₄HCO₃ gradients (0–400 mM, pH 8.2). dTDP-α-glucose elutes at ∼250 mM salt, separated from TMP/TDP contaminants.
Gel Filtration
Further desalting via Sephadex G-10 yields >95% pure product, as confirmed by ESI-MS ([M-H]⁻ = 545.1 m/z) and ¹H/³¹P NMR.
Table 2: Purification Metrics
| Method | Purity (%) | Recovery (%) |
|---|---|---|
| Anion exchange | 90 | 85 |
| Gel filtration | 95 | 75 |
| Combined | 95 | 60 |
Q & A
Q. Data Contradiction Analysis
- Hypothesis Testing : Use phylogenetic analysis to identify conserved vs. divergent active-site residues in glycosyltransferases.
- Methodology :
- Express eukaryotic homologs in prokaryotic systems (e.g., human GTA in E. coli) .
- Compare substrate specificity via competition assays with UDP-Glc and TDP-α-Glc.
How to formulate a FINER-compliant research question on TDP-α-Glc’s role in glycosyltransferase mechanisms?
Q. Research Design Guidance
- FINER Criteria :
- Feasible : Use recombinantly expressed GTB (≥30 mg/mL purity) .
- Novel : Investigate unresolved product-release order via stopped-flow kinetics.
- Ethical : Exclude human/animal trials; focus on in vitro systems.
- Example Question : "Does UDP release precede trisaccharide dissociation in GTB-mediated TDP-α-Glc transfer, and how does this order impact catalytic efficiency?" .
What purification strategies ensure high-yield recovery of active glycosyltransferases for TDP-α-Glc studies?
Q. Methodological Guidance
- Protocol :
- Cation exchange chromatography followed by UDP-hexanolamine affinity columns .
- Validate purity via SDS-PAGE (>95%) and activity via radioactive assays (e.g., -labeled substrates) .
How do structural modifications of TDP-α-Glc influence its recognition by O-antigen biosynthesis enzymes?
Advanced Structural-Functional Question
- Approach : Synthesize analogs (e.g., C-2 epimers) and test activity in Salmonella O-antigen assays.
- Analysis : Correlate structural data (from crystallography ) with and shifts.
What strategies mitigate product inhibition in TDP-α-Glc-dependent enzymatic assays?
Q. Experimental Optimization
- Solutions :
- Include phosphatase inhibitors to prevent UDP degradation.
- Use continuous assays (e.g., coupled NADH oxidation) to bypass endpoint limitations .
How to integrate TDP-α-Glc kinetic data into existing models of nucleotide-sugar metabolism?
Q. Systems Biology Perspective
- Methodology :
- Develop kinetic models (e.g., Michaelis-Menten with allosteric modifiers).
- Validate against metabolomics data from bacterial knockout strains.
- Tools : Use software like COPASI for parameter estimation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
